molecular formula C21H21P B12906401 Mesityldiphenylphosphine

Mesityldiphenylphosphine

Cat. No.: B12906401
M. Wt: 304.4 g/mol
InChI Key: KHRUDYGVHDZXEB-UHFFFAOYSA-N
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Description

Mesityldiphenylphosphine is a tertiary phosphine compound with the chemical formula C21H21P. It is characterized by the presence of a mesityl group (2,4,6-trimethylphenyl) attached to a diphenylphosphine moiety. This compound is of significant interest in the field of organophosphorus chemistry due to its unique steric and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Mesityldiphenylphosphine can be synthesized through various methods. One common approach involves the reaction of diphenylphosphine with mesityl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under an inert atmosphere to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Mesityldiphenylphosphine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mesityldiphenylphosphine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.

    Biology: Its derivatives are explored for potential biological activities.

    Medicine: Investigated for its role in drug delivery systems.

    Industry: Utilized in the synthesis of fine chemicals and materials.

Mechanism of Action

The mechanism of action of mesityldiphenylphosphine primarily involves its role as a ligand. It coordinates with metal centers, influencing the electronic and steric environment of the metal. This coordination can activate the metal center for various catalytic processes. The mesityl group provides steric bulk, which can enhance selectivity in catalytic reactions .

Comparison with Similar Compounds

Uniqueness: Mesityldiphenylphosphine is unique due to its balanced steric and electronic properties, making it a versatile ligand in various catalytic applications. Its mesityl group provides sufficient steric bulk to influence reactivity without overly hindering coordination .

Biological Activity

Mesityldiphenylphosphine is a phosphine compound that has garnered attention in various fields of research, particularly in medicinal chemistry and catalysis. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound, with the chemical formula C15H17PC_{15}H_{17}P and a molecular weight of approximately 242.27 g/mol, is characterized by its bulky mesityl group and two phenyl groups. Its structure contributes to its unique reactivity and biological properties.

Mechanisms of Biological Activity

  • Antimicrobial Activity :
    This compound has been explored for its potential antimicrobial properties. Studies have indicated that phosphine derivatives can inhibit various microbial strains, including bacteria and protozoa. For instance, gold(I) phosphine complexes have shown effectiveness against Trichomonas vaginalis, a protozoan parasite, by targeting thioredoxin reductase (TrxR), which plays a crucial role in the parasite's metabolism .
  • Catalytic Properties :
    The compound also exhibits catalytic activity in organic reactions, such as the Michael addition and other nucleophilic substitutions. These reactions are essential for synthesizing biologically active compounds . The ability to catalyze these reactions can lead to the development of new pharmaceuticals.
  • Pharmacokinetics :
    This compound has been evaluated for its pharmacokinetic properties, including permeability and solubility. It is noted to be a P-glycoprotein (P-gp) substrate but does not inhibit several cytochrome P450 enzymes (CYPs), suggesting a favorable metabolic profile for drug development .

Case Studies

  • Study on Trichomonacidal Activity :
    A study investigated the activity of various gold(I) phosphines, including this compound derivatives, against T. vaginalis. The results indicated that these compounds exhibited significant trichomonacidal activity with low cytotoxicity towards human cells, highlighting their potential as therapeutic agents for treating trichomoniasis .
  • Technetium-99m Complexes :
    Research involving technetium-99m labeled complexes with this compound demonstrated promising results in imaging bacterial infections. The complexes showed high selectivity for infected tissues compared to normal tissues, indicating their potential as radiopharmaceuticals for diagnostic purposes .

Data Tables

Property Value
Molecular FormulaC15H17PC_{15}H_{17}P
Molecular Weight242.27 g/mol
Log Po/w2.81 (moderately lipophilic)
Solubility0.0131 mg/ml
BBB PermeantYes
P-gp SubstrateYes

Properties

Molecular Formula

C21H21P

Molecular Weight

304.4 g/mol

IUPAC Name

diphenyl-(2,4,6-trimethylphenyl)phosphane

InChI

InChI=1S/C21H21P/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3

InChI Key

KHRUDYGVHDZXEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)P(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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